molecular formula C17H18ClN3O B6707320 N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-5-ylacetamide

N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-5-ylacetamide

Cat. No.: B6707320
M. Wt: 315.8 g/mol
InChI Key: SVYHPPQKZXJJFB-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-5-ylacetamide is a synthetic organic compound that belongs to the class of amides It features a pyrimidine ring substituted with a chlorophenyl group and a cyclobutylmethyl group

Properties

IUPAC Name

N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c18-15-6-4-14(5-7-15)17(13-2-1-3-13)21-16(22)8-12-9-19-11-20-10-12/h4-7,9-11,13,17H,1-3,8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYHPPQKZXJJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=C(C=C2)Cl)NC(=O)CC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-5-ylacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of Cyclobutylmethyl Group: The cyclobutylmethyl group can be attached through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced derivatives of the pyrimidine ring or chlorophenyl group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-5-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-5-ylacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-4-ylacetamide: Similar structure with a different substitution pattern on the pyrimidine ring.

    N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-6-ylacetamide: Another isomer with a different substitution position on the pyrimidine ring.

Uniqueness: N-[(4-chlorophenyl)-cyclobutylmethyl]-2-pyrimidin-5-ylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

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